3-Bromo-4-isopropoxybenzoic acid
Overview
Description
3-Bromo-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropoxybenzoic acid typically involves the bromination of 4-isopropoxybenzoic acid. One common method is to react 4-isopropoxybenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while reduction reactions would produce alcohol derivatives .
Scientific Research Applications
3-Bromo-4-isopropoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropoxy group.
4-Bromo-3-isopropoxybenzoic acid: Isomer with different positions of the bromine and isopropoxy groups.
3-Chloro-4-isopropoxybenzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-4-isopropoxybenzoic acid is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJYUSYBNFGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586374 | |
Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-20-0 | |
Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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